(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone
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Overview
Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone: is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazepane ring.
Attachment of the Pyrimidinyl Group: The final step involves coupling the pyrimidinyl moiety to the thiazepane ring, which can be done using a variety of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone: can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone: can be compared with other similar compounds, such as:
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(quinolin-2-yl)methanone: Contains a quinoline ring, which may confer different biological properties.
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(benzimidazol-2-yl)methanone: Features a benzimidazole ring, which can affect its binding interactions and biological activity.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-pyrimidin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c17-13-5-2-1-4-12(13)14-6-9-20(10-11-22-14)16(21)15-18-7-3-8-19-15/h1-5,7-8,14H,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCROUZUAQVDMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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